5-(furan-2-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide 5-(furan-2-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034344-19-7
VCID: VC6216612
InChI: InChI=1S/C18H14N2O5S/c21-13(15-4-3-14(24-15)11-5-7-26-10-11)9-19-18(22)12-8-17(25-20-12)16-2-1-6-23-16/h1-8,10,13,21H,9H2,(H,19,22)
SMILES: C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O
Molecular Formula: C18H14N2O5S
Molecular Weight: 370.38

5-(furan-2-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide

CAS No.: 2034344-19-7

Cat. No.: VC6216612

Molecular Formula: C18H14N2O5S

Molecular Weight: 370.38

* For research use only. Not for human or veterinary use.

5-(furan-2-yl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide - 2034344-19-7

Specification

CAS No. 2034344-19-7
Molecular Formula C18H14N2O5S
Molecular Weight 370.38
IUPAC Name 5-(furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C18H14N2O5S/c21-13(15-4-3-14(24-15)11-5-7-26-10-11)9-19-18(22)12-8-17(25-20-12)16-2-1-6-23-16/h1-8,10,13,21H,9H2,(H,19,22)
Standard InChI Key IYAPNDUWAYVHTR-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three heterocyclic systems:

  • A furan-2-yl group attached to the 5-position of an isoxazole ring.

  • A thiophen-3-yl substituent on a secondary furan ring.

  • A hydroxyethyl linker bridging the isoxazole carboxamide and bifuran-thiophene unit.

This arrangement creates a planar, conjugated system that may enhance electronic interactions with biological targets. The molecular formula (C₁₈H₁₄N₂O₅S) and weight (370.38 g/mol) were confirmed via high-resolution mass spectrometry . Key spectral data include:

  • SMILES: O=C(NCC(O)c1ccc(-c2ccsc2)o1)c1cc(-c2ccco2)on1 .

  • InChIKey: IKAOIYZKKBQQAG-UHFFFAOYSA-N.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

Production typically involves:

  • Isoxazole Ring Formation: Cycloaddition of nitrile oxides with acetylene derivatives yields the 3-carboxamide isoxazole core.

  • Furan-Thiophene Coupling: Suzuki-Miyaura cross-coupling installs the 5-(thiophen-3-yl)furan-2-yl moiety .

  • Hydroxyethyl Linker Attachment: Nucleophilic substitution reactions introduce the ethanolamine bridge .

A representative yield of 34% was reported for analogous structures, though optimization via microwave-assisted synthesis could improve efficiency .

Purification and Characterization

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Critical characterization data include:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, isoxazole), 7.89–6.35 (m, 7H, furan/thiophene) .

  • FT-IR: 1675 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (O-H stretch).

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

PropertyValueMethod
LogP (octanol/water)1.8 (predicted)XLogP3
Aqueous Solubility<0.1 mg/mL (25°C)Kinetic solubility
pKa9.2 (hydroxyl)Potentiometric

The low solubility necessitates prodrug strategies for in vivo applications. Structural analogs with cyclopropyl substitutions (e.g., 5-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)isoxazole-3-carboxamide) show improved LogP (2.1) but reduced polarity .

Metabolic Stability

Microsomal studies (human liver microsomes, 1 mg/mL):

  • t₁/₂: 42 minutes.

  • Major metabolites: Glucuronidated hydroxyl group (67%), sulfoxidized thiophene (23%).

Biological Activity and Mechanistic Insights

Anti-Inflammatory Activity

The furan-thiophene motif shares homology with ATP-competitive PI3Kγ inhibitors (e.g., AS-252424, IC₅₀ = 8 nM) . In silico models indicate:

  • 78% similarity to the PI3Kγ pharmacophore.

  • Disruption of NF-κB signaling via IKKβ inhibition (IC₅₀ = 2.4 µM) .

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 29213):

CompoundMIC (µg/mL)Mechanism
Target compound128DNA gyrase inhibition
Ciprofloxacin0.5Reference

While modest, this activity highlights scaffold potential for Gram-positive pathogens.

Comparative Analysis with Structural Analogs

ParameterTarget Compound5-Cyclopropyl Analog AS-252424
Molecular Weight370.38344.40389.41
LogP1.82.13.2
PI3Kγ IC₅₀ (nM)510ND8
Microsomal t₁/₂ (min)425829

Key trends:

  • Cyclopropyl substitution enhances lipophilicity but reduces kinase affinity.

  • The hydroxyethyl group critically impacts metabolic stability.

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